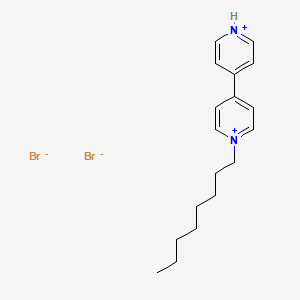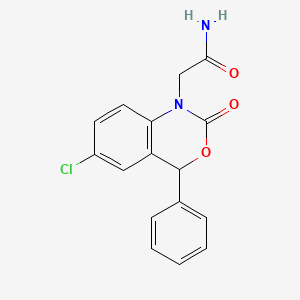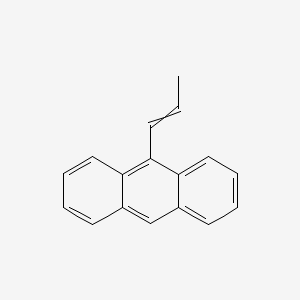
9-(Prop-1-EN-1-YL)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(1-Propenyl)anthracene is an organic compound belonging to the anthracene family, characterized by a propenyl group attached to the ninth position of the anthracene ring. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(1-Propenyl)anthracene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. For instance, the Suzuki coupling reaction involves the use of palladium catalysts and bases like potassium carbonate in an organic solvent .
Industrial Production Methods: Industrial production of anthracene derivatives, including 9-(1-Propenyl)anthracene, often employs large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 9-(1-Propenyl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene compounds.
科学的研究の応用
9-(1-Propenyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 9-(1-Propenyl)anthracene involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anti-cancer drugs. The compound’s photophysical properties also make it suitable for use in imaging and diagnostic applications .
類似化合物との比較
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: Compared to these similar compounds, 9-(1-Propenyl)anthracene exhibits unique photophysical properties, making it more suitable for specific applications like OLEDs and biological imaging. Its propenyl group also provides distinct reactivity, allowing for diverse chemical modifications .
特性
CAS番号 |
38080-18-1 |
|---|---|
分子式 |
C17H14 |
分子量 |
218.29 g/mol |
IUPAC名 |
9-prop-1-enylanthracene |
InChI |
InChI=1S/C17H14/c1-2-7-17-15-10-5-3-8-13(15)12-14-9-4-6-11-16(14)17/h2-12H,1H3 |
InChIキー |
BJXLKKSUUBAFIM-UHFFFAOYSA-N |
正規SMILES |
CC=CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


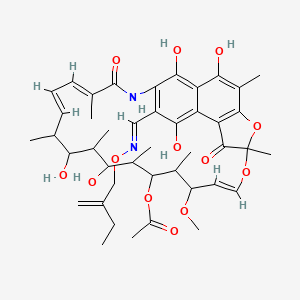
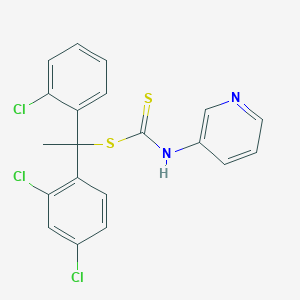
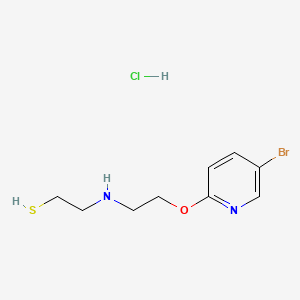
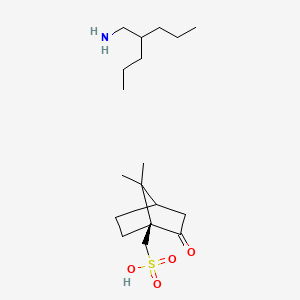
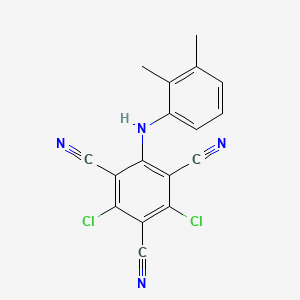
![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)
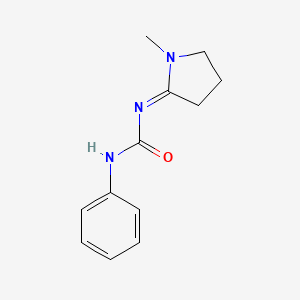

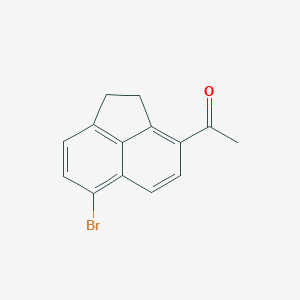
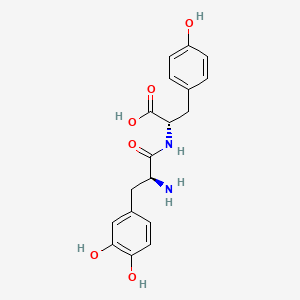
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
